![molecular formula C18H23NO3 B1197949 盐酸莱克多巴胺 CAS No. 97825-25-7](/img/structure/B1197949.png)
盐酸莱克多巴胺
概述
描述
- 它促进瘦肉生长并提高农场动物的饲料转化率。
- 药理学上,它是一种酚类TAAR1激动剂和β-肾上腺素受体激动剂,刺激β1 和 β2 肾上腺素受体 .
- 最常见的是以盐酸雷托帕明 的形式使用,在美国,它存在于“Paylean”(用于猪),“Optaflexx”(用于牛)和“Topmax”(用于火鸡)等产品中。
雷托帕明: (化学式: CHNO) 是一种用作动物饲料添加剂的有机化合物。
科学研究应用
Livestock Growth Promotion
Ractopamine is widely utilized in the finishing phases of swine production. Research indicates that ractopamine supplementation can significantly improve average daily gain (ADG) and feed conversion ratios (FCR).
Table 1: Impact of Ractopamine on Swine Performance
Study | Dosage (mg/kg) | ADG Improvement (%) | FCR Improvement (%) | Carcass Yield (%) |
---|---|---|---|---|
Study A | 0 to 7.4 | 18.8 | 23.7 | +0.7 |
Study B | 4.5 | 12.7 | 6.0 | N/A |
Study C | 9 | 10.5 | 8.5 | N/A |
These findings demonstrate that ractopamine can lead to substantial economic benefits for producers by enhancing meat yield and quality .
Cattle Production
In cattle, ractopamine has been shown to improve growth performance when administered at recommended doses:
Table 2: Effects of Ractopamine on Cattle Growth
Dosage (mg/animal/day) | Duration (days) | Mortality Rate (%) | Lean Meat Yield Improvement (%) |
---|---|---|---|
200 | 28-42 | Increased from 0.59 to 1.129 per 10,000 cattle | Significant increase observed |
The use of ractopamine in cattle has raised concerns regarding animal welfare and potential adverse effects, necessitating careful management and monitoring .
Swine Feed Efficiency Trials
A series of trials conducted on crossbred finishing pigs demonstrated the efficacy of ractopamine in improving feed efficiency and carcass quality:
- Trial Overview: In a controlled study involving over 583 pigs, various dosages of ractopamine were tested against control groups.
- Results: Pigs receiving ractopamine showed a marked increase in ADG by up to 18% compared to control groups with no supplementation.
Comparative Metabolism Studies
Research comparing the metabolism of ractopamine in different species indicates that its pharmacokinetics vary significantly:
- Study Findings: Ractopamine is metabolized primarily through conjugation with a relatively short half-life, suggesting rapid clearance from the body .
- Implications: Understanding these metabolic pathways is crucial for optimizing dosing regimens and minimizing potential residues in meat products.
Regulatory Considerations
Ractopamine's use is subject to varying regulations across countries due to concerns over animal welfare and human health implications:
作用机制
TAAR1激动作用: 雷托帕明作为小鼠TAAR1的完全激动剂(不一定在人类中)。
β-肾上腺素受体: 它也刺激β-肾上腺素受体。
结果: 蛋白质合成增加,导致动物肌肉纤维生长和体重增加。
生化分析
Biochemical Properties
Ractopamine functions primarily as a β-adrenergic agonist, interacting with β1 and β2 adrenergic receptors . These interactions stimulate a cascade of biochemical reactions that enhance protein synthesis and muscle fiber growth. Ractopamine also interacts with enzymes such as lipoprotein lipase, which plays a crucial role in lipid metabolism by controlling the triacylglycerol balance between muscle and adipose tissues . This interaction improves lipid storage and provides energy for muscle growth.
Cellular Effects
Ractopamine exerts significant effects on various cell types and cellular processes. In muscle cells, it enhances protein synthesis and muscle fiber size by activating β-adrenergic receptors . This activation leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activate protein kinase A (PKA) and other downstream signaling pathways. Ractopamine also influences gene expression by modulating transcription factors involved in muscle growth and metabolism . Additionally, it affects cellular metabolism by altering the balance between lipogenesis and lipolysis .
Molecular Mechanism
At the molecular level, ractopamine binds to β1 and β2 adrenergic receptors on the cell membrane . This binding activates the G-protein coupled receptor (GPCR) signaling pathway, leading to the production of cAMP from adenosine triphosphate (ATP). The increase in cAMP levels activates PKA, which phosphorylates various target proteins involved in muscle growth and metabolism . Ractopamine also interacts with DNA through minor groove binding, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ractopamine can vary over time. Studies have shown that ractopamine is rapidly absorbed and distributed in the body, with significant first-pass metabolism reducing its systemic availability . Over time, ractopamine’s effects on muscle growth and feed efficiency may diminish as the compound is metabolized and excreted . Long-term exposure to ractopamine has been associated with changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of ractopamine vary with different dosages in animal models. At low doses, ractopamine promotes muscle growth and improves feed efficiency without significant adverse effects . At higher doses, ractopamine can cause adverse effects such as restlessness, agitation, and increased heart rate in livestock . Studies have also reported threshold effects, where the benefits of ractopamine plateau at certain dosages, and further increases in dosage do not result in additional muscle growth .
Metabolic Pathways
Ractopamine is involved in several metabolic pathways, primarily those related to lipid and protein metabolism . It interacts with enzymes such as lipoprotein lipase and fatty acid synthetase, influencing the balance between lipogenesis and lipolysis . Ractopamine also affects metabolic flux by altering the levels of key metabolites involved in energy production and muscle growth .
Transport and Distribution
Ractopamine is transported and distributed within cells and tissues through the bloodstream . It binds to specific receptors on muscle cell membranes, where it exerts its effects on protein synthesis and muscle growth . Ractopamine is rapidly eliminated from the body, with the majority of the compound excreted in urine and feces within a few days . The compound’s distribution and elimination are influenced by factors such as dosage, administration route, and animal species .
Subcellular Localization
Ractopamine’s subcellular localization is primarily within the cytoplasm and cell membrane, where it interacts with β-adrenergic receptors . The compound’s activity is influenced by its localization, as it needs to bind to cell surface receptors to exert its effects . Post-translational modifications and targeting signals may also play a role in directing ractopamine to specific cellular compartments .
准备方法
合成路线: 雷托帕明是合成制备的。
反应条件: 具体的合成路线和条件是专有的,但工业生产方法涉及化学合成。
化学反应分析
反应: 雷托帕明可以进行各种反应,包括氧化、还原和取代。
常用试剂和条件: 具体试剂和条件的详细信息没有公开披露。
主要产物: 这些反应产生衍生物和代谢物,有助于其生物学效应。
相似化合物的比较
独特性: 雷托帕明因其特异的激动剂活性及其对牲畜的影响而脱颖而出。
类似化合物: 虽然雷托帕明是独一无二的,但它是多巴胺的位异构体,多巴胺是一种相关的药物。
生物活性
Ractopamine is a beta-adrenergic agonist used primarily as a feed additive in livestock to promote lean muscle growth and improve feed efficiency. It acts by stimulating beta-adrenergic receptors, leading to various physiological changes in animals. This article delves into the biological activity of ractopamine, supported by data tables, case studies, and detailed research findings.
Ractopamine is a mixture of four stereoisomers, with the RR isomer being the most biologically active. The compound primarily interacts with the β-adrenergic receptors (βAR), particularly β2AR, initiating a signaling cascade that enhances muscle protein synthesis and lipolysis while inhibiting lipogenesis in adipose tissue. This results in increased lean muscle deposition and reduced fat accumulation in livestock .
Key Effects on Metabolism:
- Increased Protein Synthesis: Ractopamine enhances muscle protein synthesis, leading to improved average daily gain (ADG) and feed conversion efficiency (G:F) in pigs .
- Lipolysis Stimulation: It promotes fat breakdown while inhibiting fat synthesis, which contrasts with insulin's action in adipose tissue .
- Reduced Plasma Urea Concentration: Studies have shown that ractopamine can lower plasma urea levels due to enhanced nitrogen utilization in protein metabolism .
Growth Performance
A study conducted with 336 finishing pigs demonstrated that those fed ractopamine HCl (10 mg/kg) exhibited significantly greater ADG and G:F compared to control groups over a 21-day trial. The final weights of ractopamine-treated pigs were consistently higher, indicating its effectiveness as a growth promoter .
Parameter | Control Group | Ractopamine Group |
---|---|---|
Average Daily Gain (ADG) | Baseline | Increased by 16% |
Feed Conversion Efficiency (G:F) | Baseline | Improved |
Final Weight | Lower | Higher |
Behavioral Effects
Behavioral studies indicate that pigs receiving ractopamine displayed increased activity levels during the initial weeks of treatment. They were more alert and spent more time at feeding stations compared to controls. However, these behavioral changes diminished over time .
Case Studies
- Pork Production Study: In a controlled trial, pigs receiving ractopamine showed a 12% reduction in plasma urea concentrations within 14 days of supplementation, highlighting its role in enhancing protein metabolism .
- Skeletal Muscle Analysis: Gene expression studies revealed that ractopamine administration led to increased levels of asparagine synthetase (ASNS) and activating transcription factor 5 (ATF5), which are associated with amino acid biosynthesis and protein translation processes .
Potential Risks and Concerns
Despite its benefits in livestock production, ractopamine has been associated with adverse effects on animal welfare and potential health risks for consumers. Reports indicate that animals treated with ractopamine may experience tremors and lesions, raising ethical concerns about its use in food production . Furthermore, there are hypotheses suggesting that consumption of ractopamine-treated meat could be linked to increased tumor growth due to its effects on cellular processes .
属性
IUPAC Name |
4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQZYXCXBBCEAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048378 | |
Record name | Ractopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The RR-isomer (butopamine) is the stereoisomer with the most activity at the b-adrenoceptor. Butopamine was shown to be a non-selective ligand at the beta1- and beta2-adrenoceptors, but signal transduction is more efficiently coupled through the b2-adrenoceptor than the b1- adrenoceptor. Therefore, the RR-isomer of ractopamine is considered to be a full agonist at the beta2-adrenoceptor and a partial agonist at the beta-adrenoceptor. These results are consistent with the pharmacological characterization of racemic ractopamine in isolated cardiac (atria) and smooth muscle (costo-uterine, vas deferens, trachea), which shows a maximal response at beta2- and a submaximal response at b1-adrenoceptors when compared with the full beta1- and beta2- adrenoceptor agonist isoproterenol. | |
Record name | RACTOPAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
97825-25-7 | |
Record name | Ractopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97825-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ractopamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097825257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ractopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RACTOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57370OZ3P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RACTOPAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ractopamine exert its effects on muscle growth?
A1: Ractopamine is a beta-adrenergic agonist, meaning it binds to and activates beta-adrenergic receptors. In skeletal muscle, ractopamine primarily binds to beta2-adrenergic receptors, mimicking the effects of adrenaline. [] This binding triggers a cascade of intracellular events, ultimately leading to increased protein synthesis and decreased protein degradation in muscle cells. [, ] This shift in protein turnover promotes muscle growth and leanness. [, , , ]
Q2: Does ractopamine affect muscle fiber type composition?
A2: Yes, studies have shown that ractopamine administration can cause a shift in muscle fiber type composition. Specifically, it promotes a shift from oxidative (Type I) fibers to glycolytic (Type II) fibers. [, ] This shift is associated with increased muscle mass and altered metabolic profiles in the muscle. [, ]
Q3: What is the molecular formula and weight of ractopamine?
A3: Ractopamine has the molecular formula C18H23NO3 and a molecular weight of 301.39 g/mol.
Q4: Does ractopamine possess any catalytic properties?
A4: Ractopamine is not known to have any catalytic properties. It functions as a beta-adrenergic agonist, binding to receptors and initiating downstream signaling pathways but does not directly catalyze chemical reactions.
Q5: Have there been computational studies on ractopamine?
A6: While the provided research abstracts do not delve into specific computational studies on ractopamine, they highlight the use of techniques like principal component analysis (PCA) and partial least-squares (PLS) regression for analyzing spectral data and developing quantitative models for ractopamine detection. []
Q6: What are the regulatory considerations surrounding the use of ractopamine in food animals?
A9: The use of ractopamine in food-producing animals is a subject of regulatory scrutiny due to potential human health concerns. While approved for use in some countries like the United States, it is banned in others, including the European Union and China. [] The presence of ractopamine residues in food products is strictly monitored and regulated due to these concerns. [, ]
Q7: How is ractopamine metabolized and excreted in animals?
A10: Ractopamine is primarily metabolized in the liver and excreted in urine, largely as metabolites rather than the parent drug. [, , , ] Conjugation, particularly with sulfate and glucuronic acid, plays a significant role in its metabolism. [, ] The primary route of excretion is through urine, with biliary excretion also contributing to a lesser extent. [, , , ]
Q8: What is the bioavailability of ractopamine after oral administration?
A11: The oral bioavailability of ractopamine is relatively low. In rats, it was determined to be 2.99%. []
Q9: How is ractopamine distributed in the body after administration?
A12: Following intravenous administration in rats, ractopamine exhibits a wide distribution, with the highest concentrations found in the kidney, followed by the lung, spleen, heart, liver, muscle, plasma, and brain. []
Q10: How does ractopamine affect muscle protein synthesis in vitro?
A13: Studies using cultured rat myotubes demonstrated that ractopamine significantly increases the incorporation of [35S]methionine into total cellular protein, including 43-kDa proteins and myosin heavy chain protein, indicating enhanced protein synthesis. []
Q11: What animal models have been used to study the effects of ractopamine?
A14: A variety of animal models have been utilized to investigate the effects of ractopamine, including cattle [, , , , , , ], sheep [, , , ], pigs [, , , , , , , , , ], ducks [], broiler chicks [], rabbits [], and fish. []
Q12: What are the effects of ractopamine on growth performance in finishing pigs?
A15: Ractopamine supplementation in finishing pig diets consistently resulted in improved growth performance, including increased average daily gain (ADG), improved feed efficiency (G:F), and increased carcass weight. [, , , , , , , , ]
Q13: How does ractopamine affect carcass characteristics in finishing pigs?
A16: Ractopamine supplementation in finishing pigs led to favorable changes in carcass characteristics, including increased lean meat percentage, decreased backfat thickness, and increased loin muscle area. [, , , , , , , , ]
Q14: Are there any safety concerns related to the consumption of meat from animals treated with ractopamine?
A18: While some countries permit the use of ractopamine in food animals, it is banned in others due to potential human health risks. [] These concerns often stem from the potential for cardiovascular effects and other adverse reactions in susceptible individuals. [, ]
Q15: Are there strategies for targeted delivery of ractopamine to specific tissues?
A19: The research provided focuses on the administration of ractopamine through feed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] There is no mention of targeted delivery strategies for ractopamine.
Q16: Are there specific biomarkers used to monitor the effects of ractopamine?
A20: The research primarily uses growth performance parameters and carcass characteristics as indicators of ractopamine's effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While they don't highlight specific biomarkers, changes in gene expression of muscle growth-related factors, such as sk-alpha-actin and IGF-I, could potentially serve as biomarkers for ractopamine's effects on muscle growth. []
Q17: What analytical techniques are commonly used to detect and quantify ractopamine residues?
A21: Several analytical methods are employed for detecting and quantifying ractopamine residues, including high-performance liquid chromatography (HPLC) often coupled with tandem mass spectrometry (HPLC-MS/MS), enzyme-linked immunosorbent assay (ELISA), and surface-enhanced Raman spectroscopy (SERS). [, , , , ]
Q18: What is the environmental fate of ractopamine?
A18: The provided research does not offer insights into the environmental fate and degradation of ractopamine.
Q19: Are there studies on the dissolution and solubility of ractopamine?
A19: The provided research does not delve into the dissolution and solubility characteristics of ractopamine.
Q20: How are analytical methods for ractopamine detection validated?
A24: Method validation for ractopamine analysis generally involves establishing parameters such as linearity, accuracy, precision (repeatability and reproducibility), specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and robust analytical results. [, ]
Q21: Can ractopamine induce an immune response in animals or humans?
A21: The research papers do not mention immunogenicity related to ractopamine.
Q22: Are there known interactions between ractopamine and drug transporters or drug-metabolizing enzymes?
A22: The research provided focuses on the metabolism and excretion of ractopamine but does not elaborate on specific interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.
Q23: What is the biocompatibility and biodegradability of ractopamine?
A23: The research primarily focuses on the effects and detection of ractopamine but doesn't provide detailed information on its biocompatibility or biodegradability.
Q24: Are there viable alternatives to ractopamine as a growth promotant?
A29: The research mentions exploring chromium supplementation and energy restriction as potential alternatives to ractopamine for enhancing growth performance and carcass characteristics in finishing pigs. []
Q25: How do alternatives to ractopamine compare in terms of performance and cost?
A30: While the research investigates alternatives, it primarily focuses on their effects on growth performance and carcass characteristics. [] It doesn't provide a comprehensive comparison of their cost-effectiveness or other factors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。